Cas no 2228499-28-1 ((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)

(5-bromo-2,3-dimethoxyphenyl)methylhydrazine 化学的及び物理的性質
名前と識別子
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- (5-bromo-2,3-dimethoxyphenyl)methylhydrazine
- EN300-1925539
- 2228499-28-1
- [(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine
-
- インチ: 1S/C9H13BrN2O2/c1-13-8-4-7(10)3-6(5-12-11)9(8)14-2/h3-4,12H,5,11H2,1-2H3
- InChIKey: KMKIGQOELDLIFZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)CNN)OC)OC
計算された属性
- せいみつぶんしりょう: 260.01604g/mol
- どういたいしつりょう: 260.01604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56.5Ų
(5-bromo-2,3-dimethoxyphenyl)methylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925539-2.5g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1925539-0.05g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1925539-0.5g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1925539-10.0g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 10g |
$3746.0 | 2023-06-01 | ||
Enamine | EN300-1925539-0.25g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1925539-0.1g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1925539-10g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1925539-1.0g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 1g |
$871.0 | 2023-06-01 | ||
Enamine | EN300-1925539-5.0g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 5g |
$2525.0 | 2023-06-01 | ||
Enamine | EN300-1925539-5g |
[(5-bromo-2,3-dimethoxyphenyl)methyl]hydrazine |
2228499-28-1 | 5g |
$2028.0 | 2023-09-17 |
(5-bromo-2,3-dimethoxyphenyl)methylhydrazine 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
(5-bromo-2,3-dimethoxyphenyl)methylhydrazineに関する追加情報
Comprehensive Guide to (5-bromo-2,3-dimethoxyphenyl)methylhydrazine (CAS No. 2228499-28-1): Properties, Applications, and Market Insights
The chemical compound (5-bromo-2,3-dimethoxyphenyl)methylhydrazine (CAS No. 2228499-28-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This brominated dimethoxyphenyl derivative with a methylhydrazine functional group presents unique chemical properties that make it valuable for various synthetic applications. With the growing demand for novel chemical entities in drug discovery, understanding this compound's characteristics and potential uses becomes increasingly important for researchers and industry professionals.
Structurally, (5-bromo-2,3-dimethoxyphenyl)methylhydrazine features a benzene ring substituted with bromine at the 5-position and methoxy groups at the 2- and 3-positions, coupled with a methylhydrazine moiety. This specific arrangement contributes to its distinctive reactivity profile and makes it particularly useful as a building block in organic synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups creates interesting electronic effects that can be exploited in various chemical transformations.
In pharmaceutical research, 5-bromo-2,3-dimethoxyphenyl methylhydrazine serves as a crucial intermediate in the synthesis of potential therapeutic agents. Recent studies have explored its utility in developing compounds with neurological activity, particularly in areas addressing neurodegenerative conditions—a hot topic in current medical research. The compound's structural features allow for the creation of molecules that may interact with specific biological targets, making it valuable for medicinal chemistry programs focused on central nervous system disorders.
The agrochemical industry has also shown interest in derivatives of (5-bromo-2,3-dimethoxyphenyl)methylhydrazine, particularly in the development of novel plant protection agents. With increasing global focus on sustainable agriculture and reduced environmental impact of crop protection products, researchers are examining how this compound's unique properties might contribute to next-generation solutions. Its structural components offer possibilities for creating selective and biodegradable agrochemicals, aligning with current industry trends toward greener chemistry.
From a synthetic chemistry perspective, CAS 2228499-28-1 offers several advantages. The bromine atom provides an excellent handle for further functionalization through various cross-coupling reactions, while the methylhydrazine group can participate in condensation reactions to form heterocyclic systems. These characteristics make it a versatile building block for constructing more complex molecular architectures, particularly in the development of nitrogen-containing heterocycles that are prevalent in many biologically active compounds.
The global market for specialized chemical intermediates like (5-bromo-2,3-dimethoxyphenyl)methylhydrazine has been steadily growing, driven by increased pharmaceutical R&D expenditure and the continuous demand for novel agrochemicals. Market analysts note particular interest in Asia-Pacific regions, where chemical innovation hubs are expanding rapidly. Companies specializing in custom synthesis and contract research organizations are increasingly listing this compound in their catalogs, responding to researcher demands for high-quality, well-characterized building blocks.
Quality control and characterization of 5-bromo-2,3-dimethoxy phenyl methylhydrazine are critical aspects for researchers working with this material. Advanced analytical techniques including HPLC, GC-MS, and NMR spectroscopy are typically employed to ensure purity and confirm structural integrity. Proper handling and storage conditions—typically under inert atmosphere and low temperatures—help maintain the compound's stability over time, which is particularly important given the reactive nature of the hydrazine functional group.
Recent scientific literature highlights innovative applications of CAS 2228499-28-1 in materials science, particularly in the development of functional organic materials. Researchers have explored its potential as a precursor for conductive polymers or as a component in molecular electronics—areas receiving significant attention due to the growing need for advanced materials in electronics and energy storage applications. The compound's ability to participate in various polymerization reactions while introducing specific functionalities makes it interesting for these cutting-edge applications.
Environmental and safety considerations surrounding (5-bromo-2,3-dimethoxyphenyl)methylhydrazine follow standard protocols for handling aromatic hydrazine derivatives. While not classified as extremely hazardous, proper laboratory practices including the use of personal protective equipment and adequate ventilation are recommended when working with this compound. Disposal should follow institutional guidelines for nitrogen-containing aromatic compounds, with particular attention to avoiding uncontrolled release into the environment.
The future outlook for 5-bromo-2,3-dimethoxyphenyl methylhydrazine appears promising as research continues to uncover new applications. With the pharmaceutical industry's ongoing search for novel scaffolds and the agrochemical sector's need for innovative active ingredients, this compound's unique structural features position it as a valuable tool for chemical innovation. Additionally, its potential in materials science applications may open new avenues for utilization beyond traditional chemical synthesis.
For researchers considering working with (5-bromo-2,3-dimethoxyphenyl)methylhydrazine, several key considerations emerge. First, understanding its reactivity patterns is crucial for successful synthetic applications. Second, sourcing high-quality material from reputable suppliers ensures reproducible results. Finally, staying informed about recent publications and patents referencing this compound can provide valuable insights into emerging applications and synthetic methodologies that could enhance research outcomes.
In conclusion, CAS 2228499-28-1 represents an interesting and versatile chemical building block with applications spanning pharmaceutical development, agrochemical research, and advanced materials science. Its unique combination of substituents—the bromine atom, dimethoxy groups, and methylhydrazine functionality—provides multiple handles for chemical modification, making it a valuable tool for researchers across various disciplines. As chemical innovation continues to advance, compounds like (5-bromo-2,3-dimethoxyphenyl)methylhydrazine will likely play increasingly important roles in developing solutions to scientific and technological challenges.
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